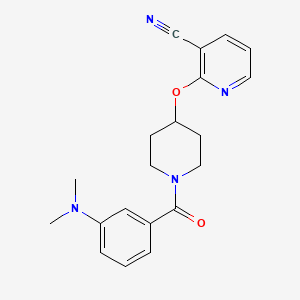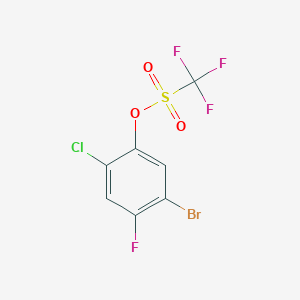
5-ブロモ-2-クロロ-4-フルオロフェニルトリフルオロメタンスルホネート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate: is an organosulfur compound that features a trifluoromethanesulfonate group attached to a phenyl ring substituted with bromine, chlorine, and fluorine atoms
科学的研究の応用
Chemistry: 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its ability to undergo various substitution and coupling reactions makes it valuable for constructing complex molecular architectures.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as anti-inflammatory, antiviral, or anticancer properties.
Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the production of advanced polymers and electronic materials.
作用機序
Target of Action
It is known that this compound is used as a reagent in the suzuki-miyaura coupling reaction , which suggests that its targets could be various organoboron compounds used in this reaction.
Mode of Action
In the context of the Suzuki-Miyaura coupling reaction, 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate likely acts as an electrophile. It would interact with the organoboron reagents, which act as nucleophiles, to form new carbon-carbon bonds .
Biochemical Pathways
In the context of its use in the suzuki-miyaura coupling reaction, it contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
The molecular and cellular effects of 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate’s action would be the formation of new carbon-carbon bonds in the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate are likely influenced by various environmental factors such as temperature, pH, and the presence of other reagents. For instance, the Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate typically involves the reaction of 5-Bromo-2-chloro-4-fluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
5-Bromo-2-chloro-4-fluorophenol+Trifluoromethanesulfonic anhydride→5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions: 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Cross-coupling reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-coupling reactions: These reactions often use palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed:
Nucleophilic substitution: Products include substituted phenyl derivatives depending on the nucleophile used.
Cross-coupling reactions: Products include biaryl compounds and other complex organic molecules.
類似化合物との比較
5-Bromo-2-chlorobenzotrifluoride: Similar in structure but lacks the trifluoromethanesulfonate group.
(5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone: Contains similar halogen substitutions but has a different functional group.
Uniqueness: 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate is unique due to the presence of the trifluoromethanesulfonate group, which enhances its reactivity in nucleophilic substitution and cross-coupling reactions. This makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds.
特性
IUPAC Name |
(5-bromo-2-chloro-4-fluorophenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4O3S/c8-3-1-6(4(9)2-5(3)10)16-17(14,15)7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBOGESYNNJGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Cl)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
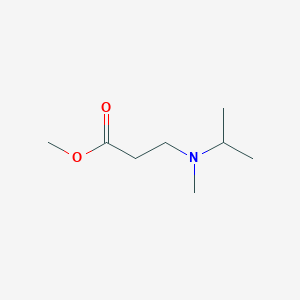
![5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2526200.png)
![2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2526201.png)
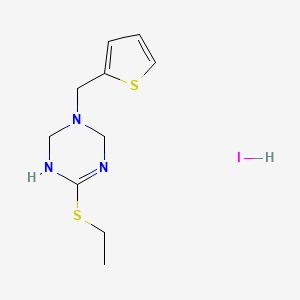
![6-(4-Fluorophenyl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2526205.png)
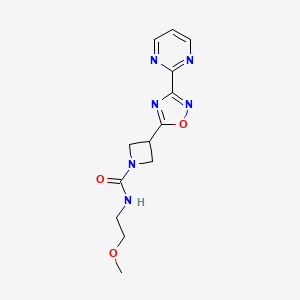
![3-[bis(ethylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2526208.png)
![N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide](/img/structure/B2526209.png)
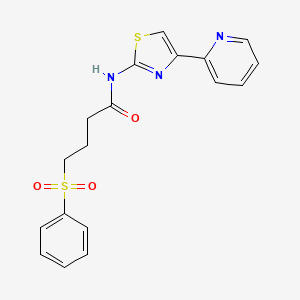
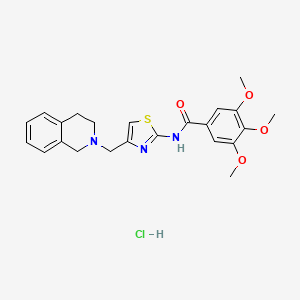

![2-(3-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2526214.png)
![1-Oxo-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-sulfonyl fluoride](/img/structure/B2526215.png)
